

Application Note: Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine using Ketoreductase

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Compound of Interest

Compound Name: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B1311126

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Introduction

(S)-N-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceuticals, notably as a key intermediate for the anticancer drug Ibrutinib.[1][2][3][4] Traditional chemical synthesis routes often involve costly noble metal catalysts, harsh reaction conditions, and result in low yields due to the need for chiral resolution of a racemic mixture.[2][5] Biocatalytic asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using ketoreductases (KREDs) offers a highly efficient, environmentally friendly, and stereoselective alternative.[1][4] This method provides high yields and exceptional enantiomeric excess (e.e.) under mild reaction conditions.[4] This application note provides detailed protocols for the screening of ketoreductases and the optimized synthesis of (S)-N-Boc-3-hydroxypiperidine.

Principle of the Method

The asymmetric synthesis is achieved through the enzymatic reduction of the ketone group of N-Boc-3-piperidone to the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine. This reaction is catalyzed by a ketoreductase (KRED), an oxidoreductase enzyme. The stereoselectivity of the enzyme dictates the chirality of the final product. The reaction requires a nicotinamide cofactor, typically NADPH or NADH, which is consumed during the reduction. To make the process economically viable, a cofactor regeneration system is employed. Common regeneration systems include a substrate-coupled approach using a secondary alcohol like

isopropanol and a second dehydrogenase, or an enzyme-coupled system utilizing an enzyme such as glucose dehydrogenase (GDH) to oxidize a sacrificial substrate like glucose.[\[1\]](#)

Data Presentation

Table 1: Screening of Commercially Available Ketoreductases

Ketoreductase (KRED)	Substrate Conc. (g/L)	Conversion (%)	Enantiomeric Excess (e.e. %)	Reference
KRED 107	10	-	-	[5]
KRED 108	10	-	-	[5]
KRED 109	10	-	-	[5]
KRED 110	10	100	>99 (S)	[5]
KRED 111	10	-	-	[5]
KRED 112	10	-	-	[5]
ChKRED03	100	100	>99 (S)	[6] [7]

Table 2: Optimized Reaction Conditions and Performance

Parameter	Condition	Result	Reference
Enzyme	KRED 110	-	[5]
Substrate Concentration	10 g/L	>99% Purity	[5]
Enzyme Loading	3% (w/v)	-	[5]
Cofactor	NAD ⁺ (10mM)	-	[5]
Temperature	35-40 °C	-	[5]
pH	7.5 (200mM Triethanolamine HCl)	-	[5]
Reaction Time	3-4 hours	-	[5]
Enzyme	Co-expressed KRED and GDH	-	[1]
Substrate Concentration	100 g/L	>99% Conversion	[1]
Catalyst	30 g/L wet cells	>99% e.e.	[1]
Cofactor	NADP ⁺ (0.2 g/L)	-	[1]
Co-substrate	D-glucose (130 g/L)	-	[1]
Temperature	35 °C	-	[1]
pH	6.5 (100mM PBS)	-	[1]
Reaction Time	24 hours	-	[1]
Enzyme	AKR-43	-	[2]
Substrate Concentration	16% (w/w)	>99% e.e.	[2]
Enzyme Loading	<3.5% (w/w)	-	[2]
Cofactor Regeneration	Glucose Dehydrogenase (GDH)	-	[2]

Temperature	30 °C	-	[2]
pH	7.5	-	[2]
Reaction Time	16 hours	-	[2]

Experimental Protocols

Protocol 1: Screening of Ketoreductases

This protocol is adapted from the screening procedure for the ES-KRED-8000 kit.[\[5\]](#)

Materials:

- Ketoreductase screening kit (e.g., ES-KRED-8000)
- N-Boc-3-piperidone
- Phosphate buffer (pH 7.0)
- NADH
- D-glucose
- Glucose dehydrogenase (GDH)
- Ethanol
- Reaction vials (e.g., 2 mL microcentrifuge tubes)
- Shaking incubator

Procedure:

- Prepare a stock solution of N-Boc-3-piperidone by dissolving 100 mg in 1 mL of ethanol.
- In a 2 mL reaction vial, add 1 mL of phosphate buffer (pH 7.0).
- To the buffer, add 5 mg of the specific ketoreductase to be screened.

- Add 5 mg of NADH, 10 mg of D-glucose, and 10 mg of glucose dehydrogenase. This constitutes the cofactor regeneration system.
- Initiate the reaction by adding 100 μ L of the N-Boc-3-piperidone stock solution (10 mg of substrate).
- Seal the vial and place it in a shaking incubator at 30 °C with agitation (e.g., 250 rpm) for 24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (1:1).
- After 24 hours, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
- Analyze the conversion and enantiomeric excess of the product by Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Optimized Gram-Scale Synthesis using KRED 110

This protocol is a scaled-up and optimized procedure based on the results from the initial screening.^[5]

Materials:

- KRED 110
- N-Boc-3-piperidone
- Isopropyl alcohol (IPA)
- Triethanolamine HCl buffer (200 mM, pH 7.5)
- NAD⁺
- Reaction vessel with temperature and pH control

- Stirrer

Procedure:

- In a suitable reaction vessel, prepare the reaction mixture containing 200 mM triethanolamine HCl buffer (pH 7.5).
- Dissolve N-Boc-3-piperidone in a minimal amount of IPA and add it to the reaction vessel to a final concentration of 10 g/L.
- Add KRED 110 to a final concentration of 3% (w/v).
- Add NAD⁺ to a final concentration of 10 mM.
- Set the reaction temperature to 35-40 °C and stir the mixture at approximately 230 rpm.
- Monitor the reaction for 3-4 hours by TLC.
- Upon completion, extract the product with a suitable organic solvent.
- Analyze the final product for purity and enantiomeric excess using GC, Chiral HPLC, and confirm its identity with ESI-MS and ¹H NMR.^[5]

Protocol 3: Whole-Cell Biocatalysis with Co-expressed KRED and GDH

This protocol utilizes recombinant *E. coli* cells co-expressing both the ketoreductase and glucose dehydrogenase for efficient cofactor regeneration.^[1]

Materials:

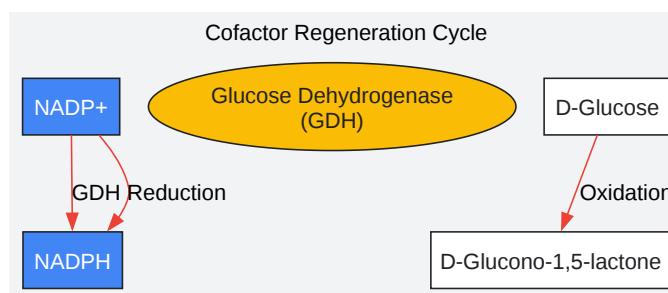
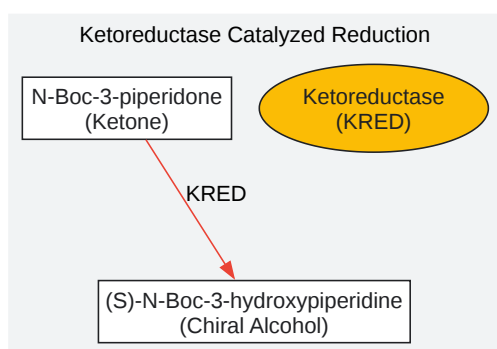
- Recombinant *E. coli* cells co-expressing KRED and GDH (wet cell paste)
- N-Boc-3-piperidone
- D-glucose
- NADP⁺

- Phosphate buffer (100 mM, pH 6.5)
- Bioreactor with pH and temperature control
- NaOH solution (2 M) for pH adjustment

Procedure:

- In a bioreactor, prepare a 100 mL reaction system containing 100 mM phosphate buffer (pH 6.5).
- Add N-Boc-3-piperidone to a final concentration of 100 g/L.
- Add D-glucose to a final concentration of 130 g/L.
- Add NADP⁺ to a final concentration of 0.2 g/L.
- Add 30 g/L of the wet recombinant E. coli cells to the reaction mixture.
- Maintain the reaction temperature at 35 °C.
- Control the pH at 6.5 by the automated addition of 2 M NaOH solution.
- Allow the reaction to proceed for 24 hours.
- At the end of the reaction, extract the product by adding an equal volume of ethyl acetate.
- Centrifuge the mixture to separate the phases and collect the organic layer.
- Dry the organic phase with anhydrous sodium sulfate.
- Analyze the conversion and enantiomeric excess of the product by HPLC.

Visualizations



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